REACTION_CXSMILES
|
[C:1]([O:8][CH3:9])(=[O:7])[CH2:2][C:3]([O:5][CH3:6])=[O:4].C([O-])([O-])=O.[K+].[K+].[Br:16][C:17]1[CH:22]=[CH:21][C:20](F)=[C:19]([N+:24]([O-:26])=[O:25])[CH:18]=1>COCCOC.O>[Br:16][C:17]1[CH:22]=[CH:21][C:20]([CH:2]([C:1]([O:8][CH3:9])=[O:7])[C:3]([O:5][CH3:6])=[O:4])=[C:19]([N+:24]([O-:26])=[O:25])[CH:18]=1 |f:1.2.3|
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Name
|
|
Quantity
|
7.8 mL
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Type
|
reactant
|
Smiles
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C(CC(=O)OC)(=O)OC
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Name
|
|
Quantity
|
12.6 g
|
Type
|
reactant
|
Smiles
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C(=O)([O-])[O-].[K+].[K+]
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Name
|
|
Quantity
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100 mL
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Type
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solvent
|
Smiles
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COCCOC
|
Name
|
|
Quantity
|
10 g
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Type
|
reactant
|
Smiles
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BrC1=CC(=C(C=C1)F)[N+](=O)[O-]
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Name
|
|
Quantity
|
200 mL
|
Type
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solvent
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Smiles
|
O
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Type
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CUSTOM
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Details
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The reaction mixture was stirred for 30 min
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The reaction mixture stirred at 40° C. overnight
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Duration
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8 (± 8) h
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Type
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TEMPERATURE
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Details
|
The reaction was cooled
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Type
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EXTRACTION
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Details
|
extracted with EtOAc (100 mL×3)
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Type
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WASH
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Details
|
The combined organic layers were washed with brine (100 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
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CONCENTRATION
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Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with PE
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Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
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BrC1=CC(=C(C=C1)C(C(=O)OC)C(=O)OC)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |